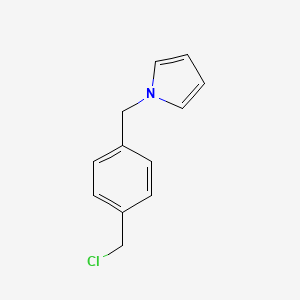
1-(4-Chloromethyl-benzyl)-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloromethyl-benzyl)-pyrrole is a useful research compound. Its molecular formula is C12H12ClN and its molecular weight is 205.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Pyrrole derivatives, including 1-(4-Chloromethyl-benzyl)-pyrrole, have been studied for their anticancer properties. Pyrrole compounds are known to exhibit activity against various cancer types, including leukemia and lymphoma. The structural diversity of pyrroles allows for the modification of their pharmacological profiles, leading to the development of more potent anticancer agents. For instance, compounds containing pyrrole rings have been shown to inhibit critical pathways involved in cancer cell proliferation and survival .
Antimicrobial Properties
Research indicates that pyrrole derivatives can possess significant antimicrobial activity. Compounds similar to this compound have demonstrated effectiveness against a range of bacteria and fungi. For example, studies have shown that certain pyrrole-based compounds inhibit the growth of pathogenic microorganisms by disrupting their cellular processes . The ability to modify the substituents on the pyrrole ring allows for enhanced activity against specific microbial strains.
Anti-inflammatory Effects
Pyrrole compounds are also being investigated for their anti-inflammatory properties. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases . The modulation of inflammatory pathways through pyrrole derivatives could lead to new therapeutic strategies for conditions such as arthritis and other chronic inflammatory disorders.
Plant Growth Regulators
The use of pyrrole derivatives as plant growth regulators has been explored extensively. This compound has been identified as having properties that can inhibit vegetative growth in certain crops, which is beneficial for increasing crop density and yield per unit area . This growth inhibition can help prevent lodging in cereal crops, thereby enhancing harvest efficiency.
Enhancing Plant Health
Pyrrole compounds are being developed as active ingredients for improving plant health. They can protect plants from various stresses and diseases without exhibiting fungicidal activity . This unique property allows for their application in sustainable agriculture practices, promoting healthier crop yields while minimizing chemical inputs.
Case Studies and Research Findings
Propriétés
Numéro CAS |
87161-45-3 |
|---|---|
Formule moléculaire |
C12H12ClN |
Poids moléculaire |
205.68 g/mol |
Nom IUPAC |
1-[[4-(chloromethyl)phenyl]methyl]pyrrole |
InChI |
InChI=1S/C12H12ClN/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14/h1-8H,9-10H2 |
Clé InChI |
KXVHTOOLYACTIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1)CC2=CC=C(C=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















